1-(DL-1,2-Isopropylideneglyceryl) 2-bromoisobutyrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

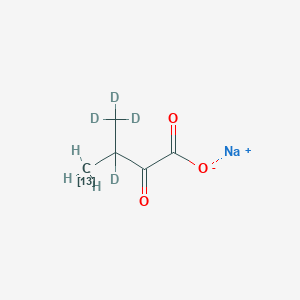

Synthetic Routes and Reaction Conditions: The synthesis of 1-(DL-1,2-Isopropylideneglyceryl) 2-bromoisobutyrate involves the reaction of DL-1,2-Isopropylideneglycerol with 2-bromo-2-methylpropanoic acid. The reaction typically occurs in the presence of a base such as triethylamine and a catalyst like N,N,N’,N’‘,N’'-Pentamethyldiethylenetriamine (PMDETA). The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 1-(DL-1,2-Isopropylideneglyceryl) 2-bromoisobutyrate primarily undergoes substitution reactions due to the presence of the bromine atom. It can also participate in polymerization reactions as an initiator.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate.

Polymerization Reactions: As an ATRP initiator, it is used with catalysts such as copper(I) bromide and ligands like PMDETA.

Major Products:

Substitution Reactions: Products include azides or thiocyanates, depending on the nucleophile used.

Polymerization Reactions: The major products are well-defined polymers with controlled molecular weights and architectures.

Scientific Research Applications

1-(DL-1,2-Isopropylideneglyceryl) 2-bromoisobutyrate is widely used in scientific research, particularly in the field of polymer chemistry. Its applications include:

Polymer Synthesis: Used as an initiator in ATRP to create well-defined polymers with specific properties.

Surface Coatings: Employed in the synthesis of coatings with specific functionalities such as repellency, lubrication, and adhesion promotion.

Biomedical Applications: Utilized in the development of drug delivery systems and biocompatible materials.

Mechanism of Action

As an ATRP initiator, 1-(DL-1,2-Isopropylideneglyceryl) 2-bromoisobutyrate initiates the polymerization process by generating radicals. The bromine atom is abstracted by a catalyst, typically copper(I) bromide, forming a radical that initiates the polymerization of monomers. The process is controlled by the reversible activation and deactivation of the growing polymer chain, allowing for precise control over the polymer’s molecular weight and architecture .

Comparison with Similar Compounds

Ethyl 2-bromoisobutyrate: Another ATRP initiator with similar properties but different solubility and reactivity profiles.

Methyl 2-bromoisobutyrate: Similar to ethyl 2-bromoisobutyrate but with a different ester group, affecting its reactivity and solubility.

2-Azidoethyl 2-bromoisobutyrate: Contains an azide group, making it useful for click chemistry applications.

Uniqueness: 1-(DL-1,2-Isopropylideneglyceryl) 2-bromoisobutyrate is unique due to its protected hydroxyl functionality, which allows for further functionalization and modification. This makes it particularly valuable in the synthesis of complex polymer architectures and functional materials .

Properties

Molecular Formula |

C10H17BrO4 |

|---|---|

Molecular Weight |

281.14 g/mol |

IUPAC Name |

(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 2-bromo-2-methylpropanoate |

InChI |

InChI=1S/C10H17BrO4/c1-9(2,11)8(12)13-5-7-6-14-10(3,4)15-7/h7H,5-6H2,1-4H3 |

InChI Key |

BXRUOWPXJMBIIZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(OCC(O1)COC(=O)C(C)(C)Br)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Methylbenzene-1-sulfonyl)-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B12055870.png)

![(2S,3S)-2-[(2S,3S)-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)(2H,3H-benzo [e]1,4-dioxin-6-yl)]-3,5,7-trihydroxychroman-4-one](/img/structure/B12055907.png)

![2,6-dibromo-4-[3-(3,5-dibromo-4-hydroxy-2-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-3-methylphenol;2-[[4-(dimethylamino)phenyl]diazenyl]benzoic acid](/img/structure/B12055924.png)